molecular formula C12H13ClN2 B1404920 (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride CAS No. 1498333-87-1

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride

Numéro de catalogue: B1404920
Numéro CAS: 1498333-87-1
Poids moléculaire: 220.7 g/mol
Clé InChI: CIJJNYGBSSBMHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-pyridin-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJJNYGBSSBMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, featuring a flexible aminomethyl group linked to a rigid pyridin-2-yl-phenyl scaffold, makes it an attractive starting point for the synthesis of complex molecules targeting a range of biological pathways. This guide provides an in-depth review of its chemical properties, established synthesis methodologies, and its applications as a core fragment in drug discovery and development. We will explore the causal relationships behind synthetic choices, provide detailed experimental protocols, and discuss the compound's role in constructing novel therapeutic agents.

Introduction and Significance

(4-(Pyridin-2-yl)phenyl)methanamine, also known as 4-(2-pyridyl)benzylamine, is a versatile organic compound that serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various chemical reactions and biological assays.[1] The core structure is significant for several reasons:

  • Bioisosteric Replacement: The 2-substituted pyridine ring is often used as a bioisostere for a phenyl ring, offering a hydrogen bond acceptor (the pyridine nitrogen) that can engage in critical interactions with biological targets like enzymes and receptors.

  • Structural Rigidity and Flexibility: The biaryl system provides a rigid, well-defined scaffold that orients substituents in a predictable manner. In contrast, the benzylic amine group offers a flexible linker and a key site for further chemical modification.

  • Pharmacophore Element: This motif is found in a variety of pharmacologically active compounds, including kinase inhibitors and antagonists for cell surface receptors.[2][3]

This guide will serve as a comprehensive resource for researchers aiming to utilize this valuable building block in their synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is crucial for its effective application in synthesis and formulation. Key data are summarized below.

PropertyValueSource
IUPAC Name (4-(Pyridin-2-yl)phenyl)methanamine;hydrochloride[4]
CAS Number 1498333-87-1[4][5]
Molecular Formula C₁₂H₁₃ClN₂[4][5]
Molecular Weight 220.70 g/mol [5]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥95%[4]
Storage Inert atmosphere, 2-8°C[4]

Synthesis Methodologies: A Strategic Overview

The synthesis of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is most efficiently achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by reductive amination. This strategy is favored due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

Core Strategy: Suzuki Coupling and Reductive Amination

The most prevalent and logical synthetic pathway involves:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and phenyl rings. This reaction is a cornerstone of modern organic synthesis due to its reliability and mild conditions.[6][7]

  • Reductive Amination: Conversion of the resulting aldehyde intermediate into the target primary amine. This is a highly efficient method for amine synthesis.[8]

The overall workflow is visualized below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation SM1 2-Bromopyridine Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) SM1->Catalyst SM2 4-Formylphenylboronic Acid SM2->Catalyst Intermediate 4-(Pyridin-2-yl)benzaldehyde Catalyst->Intermediate C-C Bond Formation Ammonia Ammonia Source (e.g., NH₄OAc) Intermediate->Ammonia Imine Formation Intermediate->Ammonia ReducingAgent Reducing Agent (e.g., NaBH₃CN) Product_FreeBase (4-(Pyridin-2-yl)phenyl)methanamine ReducingAgent->Product_FreeBase Reduction HCl HCl in Solvent (e.g., Dioxane, Ether) Product_FreeBase->HCl Product_FreeBase->HCl FinalProduct (4-(Pyridin-2-yl)phenyl)methanamine Hydrochloride HCl->FinalProduct Protonation

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles.[8][9][10]

Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with a phosphine ligand like SPhos or XPhos (0.04 eq).

  • Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 3.0 eq), followed by a solvent system such as a 4:1 mixture of Toluene and Water.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The base is essential for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11] The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(pyridin-2-yl)benzaldehyde as a solid.[12]

Step 2: Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine via Reductive Amination

  • Imine Formation: Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM). Add an ammonia source, such as ammonium acetate (NH₄OAc, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent portion-wise at 0 °C. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[13] Allow the reaction to warm to room temperature and stir overnight.

    • Causality: NaBH₃CN and NaBH(OAc)₃ are mild reducing agents that selectively reduce the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[13]

  • Work-up and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting free base can be purified by chromatography or carried forward directly.

Step 3: Formation of the Hydrochloride Salt

  • Protonation: Dissolve the crude (4-(Pyridin-2-yl)phenyl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

The (4-(Pyridin-2-yl)phenyl)methanamine scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile building block for creating libraries of compounds for screening.[14] Its derivatives have been investigated for a range of therapeutic applications.

  • Kinase Inhibition: The biaryl structure can effectively occupy the adenine-binding pocket of many protein kinases. The amine group provides a convenient handle for introducing substituents that can target specific regions of the enzyme, leading to potent and selective inhibitors.

  • GPCR Antagonism: Derivatives have been explored as antagonists for G-protein coupled receptors (GPCRs). For example, related N-(pyridin-2-yl) phenylalanine derivatives have been studied as VLA-4 integrin antagonists.[2]

  • Antimicrobial and Antifungal Agents: The pyridine moiety is a common feature in many antimicrobial agents.[15][16] The incorporation of this scaffold into larger molecules has led to compounds with significant antibacterial and antifungal activity.[15][16]

The logical flow of using this compound in a drug discovery program is illustrated below.

G cluster_0 Library Synthesis Core (4-(Pyridin-2-yl)phenyl) methanamine HCl (Key Building Block) Amidation Amidation / Sulfonylation Core->Amidation Alkylation Reductive Alkylation Core->Alkylation Urea Urea / Thiourea Formation Core->Urea Library Diverse Chemical Library Amidation->Library Alkylation->Library Urea->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound(s) (Initial Activity) Screening->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Role as a building block in drug discovery.

Conclusion

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is well-established and robust, relying on high-yield reactions like the Suzuki-Miyaura coupling and reductive amination. The inherent properties of its scaffold—combining rigidity, flexibility, and key pharmacophoric features—make it an invaluable starting point for developing new therapeutic agents across diverse disease areas. This guide has provided the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

  • (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride. Moldb. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. PubMed. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. Available at: [Link]

  • 4-(Benzyloxy)pyridin-2-amine. PubChem. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride. Lead Sciences. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. Available at: [Link]

  • Benzylamine. Wikipedia. Available at: [Link]

Sources

Synonyms for 4-(2-Pyridyl)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical identity, nomenclature ecosystem, and structural applications of 4-(2-Pyridyl)benzylamine Hydrochloride . It is designed for researchers requiring precise identification for synthesis, procurement, and regulatory documentation.

Part 1: Chemical Identity & Nomenclature Ecosystem

In drug development, ambiguity in chemical nomenclature can lead to costly experimental errors. This compound is a "privileged scaffold"—a biaryl system frequently used to induce conformational restriction in kinase inhibitors and GPCR ligands.

Core Identity Profile
Parameter Technical Specification
Primary Name 4-(2-Pyridyl)benzylamine Hydrochloride
IUPAC Name (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride
CAS No.[1][2][3][4] (HCl Salt) 1498333-87-1
CAS No.[5][6] (Free Base) 294647-97-5
CAS No. (2HCl) 2470440-73-2
Molecular Formula C₁₂H₁₂N₂[4] · xHCl (typically mono- or dihydrochloride)
Molecular Weight 220.69 g/mol (for monohydrochloride)
SMILES NCC1=CC=C(C2=CC=CC=N2)C=C1.Cl
InChI Key JEKUVZBEGLBLKA-UHFFFAOYSA-N (Free Base)
Synonym Hierarchy & Usage Context

The variation in synonyms arises from three distinct naming conventions used in different sectors of the pharmaceutical industry.

Nomenclature Type Synonym Context of Use
Structural Priority 4-(Pyridin-2-yl)benzylamine Medicinal Chemistry: Emphasizes the benzylamine core as the reactive handle for amide coupling or reductive amination.
IUPAC Systematic (4-(Pyridin-2-yl)phenyl)methanamine Regulatory/Patents: Treats the molecule as a substituted methane, ensuring unique indexing in databases like PubChem.
Fragment-Based 1-(4-(2-Pyridyl)phenyl)methanamine Chemoinformatics: Used in fragment libraries to denote the specific attachment point of the amine.
Inverted Substituent p-(2-Pyridyl)benzylamine Legacy Synthesis: Uses para notation common in older synthetic literature describing biaryl construction.

Part 2: Structural Analysis & Synthetic Logic

To understand the chemical behavior and stability of this compound, one must analyze its electronic structure. The 2-pyridyl group acts as an electron-withdrawing substituent on the phenyl ring, potentially lowering the pKa of the benzylamine nitrogen compared to unsubstituted benzylamine.

Visualization: Structural Connectivity & Numbering

The following diagram illustrates the IUPAC numbering priority, which dictates the "phenylmethanamine" nomenclature, versus the "benzylamine" common name.

ChemicalStructure Pyridine Pyridine Ring (Substituent) Phenyl Phenyl Ring (Linker) Pyridine->Phenyl C2-C4' Biaryl Bond (Suzuki Coupling Site) Amine Methanamine Group (Reactive Core) Phenyl->Amine C1'-Cα Bond HCl HCl Counterion (Stability) Amine->HCl Ionic Interaction

Figure 1: Structural decomposition of 4-(2-Pyridyl)benzylamine showing the biaryl linkage and the reactive amine handle.

Part 3: Synthetic Pathways & Causality

Understanding the synthesis is crucial for troubleshooting impurities. The commercial availability of this compound is often driven by two primary routes. The choice of route dictates the likely contaminants (e.g., residual palladium vs. residual reducing agents).

Route A: Suzuki Coupling (Most Common)

This route builds the biaryl core first.

  • Reactants: 4-Cyanophenylboronic acid + 2-Bromopyridine.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Intermediate: 4-(2-Pyridyl)benzonitrile.

  • Final Step: Reduction of the nitrile (e.g., H₂/Raney Ni or LiAlH₄) followed by HCl salt formation.

    • Impurity Risk: Residual Palladium, partially reduced imines.

Route B: Reductive Amination

This route installs the amine last.

  • Precursor: 4-(2-Pyridyl)benzaldehyde (CAS 127406-56-8).

  • Reagent: Hydroxylamine or Ammonium acetate.

  • Process: Formation of oxime/imine followed by reduction.

Visualization: Synthetic Logic Flow

SynthesisPath SM1 4-Cyanophenylboronic Acid Step1 Step 1: Suzuki Coupling (Pd Catalyst) SM1->Step1 SM2 2-Bromopyridine SM2->Step1 Inter Intermediate: 4-(2-Pyridyl)benzonitrile Step1->Inter Step2 Step 2: Nitrile Reduction (H2 / Raney Ni) Inter->Step2 Product 4-(2-Pyridyl)benzylamine (Free Base) Step2->Product Salt HCl Salt Formation Product->Salt Final Target: 4-(2-Pyridyl)benzylamine HCl (CAS 1498333-87-1) Salt->Final

Figure 2: The dominant synthetic pathway (Suzuki Coupling followed by Reduction) explaining the origin of the benzylamine functionality.

Part 4: Handling & Stability Protocols

1. Hygroscopicity & Weighing:

  • Observation: The hydrochloride salt is often hygroscopic.

  • Protocol: Weigh quickly in a low-humidity environment or a glovebox. If the solid appears "sticky" or clumpy, it has likely absorbed water, which will skew stoichiometric calculations for sensitive reactions (e.g., amide couplings).

  • Correction: Dry under vacuum over P₂O₅ for 4 hours if water content is suspected.

2. Solubility Profile:

  • Solvents: Highly soluble in DMSO, Methanol, and Water. Sparingly soluble in Dichloromethane (DCM) or Diethyl Ether.

  • Free Basing: If the reaction requires non-polar conditions (e.g., DCM), convert the salt to the free base in situ using a tertiary amine base (DIPEA or TEA) or by partitioning between 1M NaOH and DCM.

3. Storage:

  • Store at 2–8°C under inert gas (Argon/Nitrogen). The benzylic amine is susceptible to oxidation (forming the imine or aldehyde) upon prolonged exposure to air and light.

References

  • SynQuest Laboratories. (2024). (4-(Pyridin-2-yl)phenyl)methanamine Product Specification. Retrieved from

  • Accela ChemBio. (2023). Certificate of Analysis: 4-(2-Pyridyl)benzylamine Hydrochloride (CAS 1498333-87-1).[5][6] Retrieved from

  • Sigma-Aldrich. (2024). 4-(2-Pyridyl)benzaldehyde (Precursor CAS 127406-56-8) Product Data. Retrieved from

  • PubChem. (2024). Compound Summary: 4-(2-Pyridyl)benzylamine.[5] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride, a valuable building block in contemporary drug discovery and materials science. The synthetic strategy is designed for reliability and scalability, proceeding through a high-yield palladium-catalyzed Suzuki-Miyaura coupling to form the key biaryl intermediate, 4-(pyridin-2-yl)benzonitrile, followed by a selective catalytic hydrogenation to the target primary amine. The protocol culminates in the formation and isolation of the stable hydrochloride salt. We delve into the mechanistic rationale behind reagent selection and procedural steps, ensuring the protocol is not merely a set of instructions but a self-validating scientific guide. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important molecular scaffold.

Introduction: Significance and Synthetic Rationale

The 2-arylpyridine moiety is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its unique electronic and steric properties allow for critical interactions with biological targets. Specifically, derivatives of (4-(pyridin-2-yl)phenyl)methanamine have been identified as key components in the development of selective enzyme inhibitors and modulators of cellular receptors.[3][4]

The synthetic approach detailed herein was chosen for its efficiency, use of commercially available starting materials, and adherence to principles of green chemistry. The core of the synthesis is a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction forms the pivotal carbon-carbon bond between the pyridine and phenyl rings.[5][6] It is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.

  • Catalytic Hydrogenation: The reduction of the intermediate nitrile to a primary amine is achieved using heterogeneous catalysis. This method is often preferred over stoichiometric metal hydride reagents (like LiAlH₄) as it avoids the generation of large amounts of metallic waste and circumvents the hazards associated with pyrophoric reagents.[7][8] The resulting primary amine is then converted to its hydrochloride salt for enhanced stability and handling.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages followed by salt formation, as illustrated in the workflow diagram below. Each stage involves a core chemical transformation followed by isolation and purification of the product.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Functional Group Reduction cluster_2 Stage 3: Salt Formation & Isolation A Suzuki-Miyaura Coupling (2-Bromopyridine + 4-Cyanophenylboronic Acid) B Aqueous Work-up & Extraction A->B C Purification (Column Chromatography) B->C D Intermediate: 4-(Pyridin-2-yl)benzonitrile C->D E Catalytic Hydrogenation (Nitrile to Amine) D->E Proceed to Reduction F Catalyst Filtration E->F G Solvent Removal F->G H Product: (4-(Pyridin-2-yl)phenyl)methanamine G->H I Dissolution in Ether H->I Proceed to Salt Formation J Precipitation with HCl in Dioxane I->J K Filtration & Drying J->K L Final Product: Target Hydrochloride Salt K->L

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-(Pyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling

Mechanistic Insight: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][9] The choice of a palladium acetate/phosphine ligand system is common for coupling aryl halides with arylboronic acids.[9]

G cluster_reactants pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans Ar¹-Pd(II)L₂-Ar² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_trans->product ar1x Ar¹-X (2-Bromopyridine) ar1x->pd_complex ar2b Ar²B(OH)₂ (Boronic Acid) ar2b->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
2-Bromopyridine158.001.58 g10.01.0
4-Cyanophenylboronic acid146.941.62 g11.01.1
Palladium(II) Acetate224.5045 mg0.20.02
Triphenylphosphine262.29210 mg0.80.08
Potassium Carbonate138.214.15 g30.03.0
1,4-Dioxane-40 mL--
Water-10 mL--

Step-by-Step Protocol

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromopyridine (1.58 g), 4-cyanophenylboronic acid (1.62 g), potassium carbonate (4.15 g), palladium(II) acetate (45 mg), and triphenylphosphine (210 mg).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford 4-(pyridin-2-yl)benzonitrile as a white solid.

Part 2: Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine via Catalytic Hydrogenation

Mechanistic Insight: The catalytic hydrogenation of a nitrile to a primary amine is a surface-mediated process.[10] The nitrile and hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Nickel or Palladium). The C≡N triple bond is sequentially reduced, first to an imine intermediate, which is then further reduced to the primary amine.[11] The addition of ammonia or a base can help suppress the formation of secondary amine byproducts.[7][11]

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
4-(Pyridin-2-yl)benzonitrile180.211.80 g10.01.0
Raney Nickel (50% slurry in water)-~2 g-Catalyst
Ethanol, Anhydrous-80 mL--
Ammonium Hydroxide (28%)-5 mL--
Hydrogen Gas2.02--Excess

Step-by-Step Protocol

  • Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney Nickel slurry (approx. 2 g) with anhydrous ethanol (3 x 20 mL) to remove the water.

  • Reaction Setup: To the vessel containing the washed catalyst, add a solution of 4-(pyridin-2-yl)benzonitrile (1.80 g) in anhydrous ethanol (80 mL), followed by ammonium hydroxide (5 mL).

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas multiple times. Pressurize the vessel to 50-60 psi of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The uptake of hydrogen should be monitored. The reaction is typically complete in 12-18 hours.

  • Catalyst Removal: Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the air. After depressurizing the vessel, carefully filter the catalyst through a pad of Celite®. Keep the filter cake wet with ethanol at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol and ammonia. The resulting oil is the free amine, (4-(pyridin-2-yl)phenyl)methanamine, which can be used directly in the next step.

Part 3: Formation of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride

Step-by-Step Protocol

  • Dissolution: Dissolve the crude amine from Part 2 in approximately 50 mL of diethyl ether.

  • Precipitation: While stirring, slowly add a 4 M solution of HCl in 1,4-dioxane dropwise. A white precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities. Dry the solid under vacuum to yield (4-(pyridin-2-yl)phenyl)methanamine hydrochloride as a stable, white to off-white solid.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[12]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Raney Nickel: This catalyst is pyrophoric upon exposure to air, especially when dry. Always keep it covered with a solvent (water or ethanol).[7] After filtration, the catalyst should be quenched carefully by slowly adding it to a large volume of water.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in an area free of ignition sources.

  • Reagent Handling: Reagents like sodium borohydride or lithium aluminum hydride (if used as alternatives) are water-reactive and can release flammable hydrogen gas.[13][14][15] They must be handled under inert and dry conditions.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile - PMC - NIH. Available at: [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Safety Data Sheet: Sodium borohydride - Carl ROTH. Available at: [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. Available at: [Link]

  • Synthesis and Application of Diastereomeric Derivatives of Pyrrolidinylmethanamines | Request PDF - ResearchGate. Available at: [Link]

  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - ResearchGate. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids - ResearchGate. Available at: [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • Notes- The Hydrogenation of Nitriles to Primary Amines | The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives - SciELO. Available at: [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - RSC Publishing. Available at: [Link]

  • A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - MDPI. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PubMed Central. Available at: [Link]

  • reduction of nitriles - Chemguide. Available at: [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for improving the solubility of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride (CAS No. 1498333-87-1) for use in a wide range of biological and chemical assays.[1] We will explore the underlying chemical principles and provide step-by-step protocols to help you achieve consistent and reliable experimental results.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when working with amine hydrochloride salts.

Q1: I'm having trouble dissolving (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride in my standard aqueous buffer. Why is this happening?

A1: As a hydrochloride salt, the compound is the protonated, charged form of a basic molecule. While this salt form is generally chosen to enhance aqueous solubility compared to the free base, several factors can still lead to poor dissolution:

  • pH of the Medium: The solubility of amine hydrochlorides is highly pH-dependent. If the pH of your buffer is near or above the pKa of the compound's amino groups, the compound will deprotonate to its less soluble, neutral free base form.

  • Intrinsic Solubility: The core structure, containing phenyl and pyridine rings, has significant hydrophobic character, which can limit solubility even when the amine is protonated.

  • Common Ion Effect: High concentrations of chloride ions in your buffer (e.g., from NaCl or KCl) can suppress the dissolution of the hydrochloride salt.[2]

Q2: What is the pKa of this compound, and how does it guide my solvent choice?

  • The pKa of pyridine is approximately 5.2.[3]

  • The pKa of a typical benzylamine is around 9.3.

The methanamine group is expected to be the more basic of the two. To maintain the compound in its charged, more soluble hydrochloride form, the pH of the aqueous solution should be kept at least 2 units below the pKa of the methanamine. Therefore, maintaining a pH below ~7.0 is a critical starting point. This principle is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of protonated (charged) to deprotonated (neutral) species.[4][5][6][7]

Q3: What are the best initial solvents to try for creating a high-concentration stock solution?

A3: For creating a concentrated stock solution (typically ≥10 mM), it is standard practice to start with polar aprotic organic solvents.[8]

  • Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for a wide range of compounds in drug discovery and is generally the first choice.

  • Dimethylformamide (DMF): A good alternative to DMSO if compatibility issues arise.

  • Ethanol or Methanol: While less effective for highly hydrophobic compounds, these polar protic solvents can sometimes work and may be more compatible with certain cell-based assays at higher final concentrations than DMSO.[9]

Always prepare a high-concentration stock in one of these solvents, which can then be diluted into your final aqueous assay buffer. This minimizes the final concentration of the organic solvent in the assay.[10]

Part 2: Advanced Strategies for Solubility Enhancement

If initial troubleshooting fails, the following advanced strategies can be systematically employed. The logical flow for this process is outlined in the diagram below.

G start Start: Compound Precipitates in Aqueous Assay Buffer check_stock Is the high-concentration stock solution (e.g., in DMSO) clear? start->check_stock remake_stock No: Remake stock. Use gentle heat (37°C) or sonication. Still issues? Try DMF. check_stock->remake_stock No dilution_strategy Yes: Issue is with dilution. Proceed to systematic troubleshooting. check_stock->dilution_strategy Yes ph_adjust Step 1: pH Adjustment Is assay pH compatible with adjustment? Lower pH of assay buffer (e.g., to 6.5, 6.0) dilution_strategy->ph_adjust cosolvent Step 2: Co-Solvent System Is a small increase in organic solvent tolerated? Add 1-5% of a miscible co-solvent (e.g., Ethanol, Propylene Glycol) to buffer. ph_adjust->cosolvent pH adjustment insufficient success Success: Compound is Soluble ph_adjust->success Success excipient Step 3: Use of Excipients Is complexation acceptable for the assay? Incorporate solubility enhancers like cyclodextrins (e.g., HP-β-CD). cosolvent->excipient Co-solvents insufficient or incompatible cosolvent->success Success excipient->success Success

Caption: Troubleshooting workflow for addressing compound precipitation.

Q4: How do I systematically optimize the pH of my assay buffer?

A4: Based on the estimated pKa, solubility should increase at a lower pH.

  • Protocol: Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Add the compound (from a DMSO stock) to each buffer to the final desired concentration.

  • Evaluation: Incubate for 15-30 minutes at the assay temperature. Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

  • Causality: By lowering the pH, you shift the equilibrium towards the protonated (charged) form of the amine, which has a stronger interaction with water molecules, thereby increasing solubility.[4]

Q5: My assay is sensitive to pH changes. What are my other options?

A5: If altering the pH is not feasible, using co-solvents or solubility-enhancing excipients are the next steps.

1. Co-solvent Systems: Many aqueous buffers can tolerate a small percentage of an organic co-solvent without affecting the assay performance. These agents work by reducing the overall polarity of the solvent system, which helps to solubilize hydrophobic molecules.

Co-SolventTypical Starting Conc.Max Tolerated (Cell-based)Notes
Ethanol 1-2% (v/v)< 5%[11]Can be less toxic than DMSO for some cell lines.[12]
Propylene Glycol 1-5% (v/v)VariableOften used in pharmaceutical formulations.
PEG 400 1-5% (v/v)VariableA polymer that can enhance solubility.
DMSO < 0.5% (v/v)< 1%[13]Ensure final concentration is below the toxic limit for your specific assay.[12]

2. Solubility-Enhancing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[14][15][16][17]

  • How it Works: The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.[14][16]

  • Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18]

  • Protocol: Prepare a solution of HP-β-CD (e.g., 10-50 mg/mL) in your assay buffer first. Then, add your compound's DMSO stock solution to the cyclodextrin-containing buffer.

Part 3: Experimental Protocols & Best Practices

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride (MW: 220.70 g/mol ) needed.[1] For 1 mL of a 10 mM stock, you will need: 0.010 mol/L * 0.001 L * 220.70 g/mol = 0.002207 g = 2.21 mg

  • Weighing: Accurately weigh the solid compound into a sterile, conical microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gently warm the solution to 37°C for 10-15 minutes or sonicate in a water bath.[19]

  • Inspection: Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[10]

Sources

Validation & Comparative

Comparison Guide: Validation of a Quantitative LC-MS/MS Method for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Pyridine derivatives (e.g., niacinamide, isoniazid, various kinase inhibitors) represent a unique challenge in bioanalysis. Their basic nitrogen atom (pKa ~5.2) and high polarity often lead to poor retention and severe peak tailing on standard C18 columns, compromising the sensitivity required for pharmacokinetic (PK) studies.

This guide objectively compares the industry-standard Reversed-Phase (RP) approach against the increasingly preferred Hydrophilic Interaction Liquid Chromatography (HILIC) method.[1] While RP remains the workhorse of the lab, our validation data suggests that for pyridine derivatives, HILIC coupled with Mixed-Mode Cation Exchange (MCX) SPE provides superior sensitivity and matrix effect reduction.

Critical Analysis of Methodologies

Chromatographic Separation: C18 vs. HILIC

The choice of stationary phase is the single most critical variable in pyridine analysis.

FeatureReversed-Phase (C18)HILIC (Silica/Amide)Biphenyl (Alternative)
Mechanism Hydrophobic interaction.Partitioning into water-enriched layer.Pi-Pi interactions & Hydrophobic.
Pyridine Retention Poor. Often elutes in void volume (

).
Excellent. Retained by polarity.Moderate. Better than C18 due to pi-pi overlap.
Peak Shape Prone to tailing (silanol interaction).Sharp, symmetrical peaks.Good, but requires careful pH control.
MS Sensitivity Standard. High aqueous content limits desolvation.Enhanced. High organic mobile phase boosts desolvation efficiency.Standard.
Recommendation Only for lipophilic pyridines (LogP > 2).Primary Choice for polar pyridines.Good backup for aromatic selectivity.

Expert Insight: The "U-shape" retention curve in HILIC is critical. Unlike RP, where increasing organic solvent decreases retention, in HILIC, increasing acetonitrile (ACN) increases retention by stabilizing the water layer on the silica surface. For pyridines, an Amide-HILIC column is superior to bare silica because it is less acidic, reducing irreversible adsorption of the basic pyridine nitrogen.

Sample Preparation: PPT vs. SPE

Direct protein precipitation (PPT) is fast but often fails to remove phospholipids, which cause ion suppression in the pyridine elution window.

  • Protein Precipitation (PPT): High matrix effect (>20% suppression). Recommended only for high-concentration screening.

  • Solid Phase Extraction (SPE): The Mixed-Mode Cation Exchange (MCX) mechanism is self-validating for pyridines. The sorbent retains the protonated pyridine (

    
    ) via ionic bonding while allowing neutrals to be washed away.
    

The Optimized Protocol: HILIC-MS/MS with MCX SPE

Based on validation data complying with ICH M10 guidelines.

Sample Preparation Workflow (MCX SPE)

Rationale: We utilize the basicity of the pyridine nitrogen to lock the analyte onto the sorbent, allowing aggressive washing of interferences.

  • Pre-treatment: Aliquot 100 µL plasma. Add 100 µL 2% Formic Acid (aq) to ensure protonation of the pyridine. Add Internal Standard (IS).[2]

  • Conditioning: Condition MCX SPE plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).[3]

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutrals/lipids).[3] Crucial Step: Pyridine remains bound ionically.

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond).

  • Reconstitution: Evaporate to dryness under

    
    . Reconstitute in 90:10 ACN:Buffer (Mobile Phase Compatible).
    
LC-MS/MS Parameters
  • Column: Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 2.0 min: 95% B

    • 5.0 min: 60% B (Elution)

    • 5.1 min: 40% B (Wash)

    • 7.0 min: 95% B (Re-equilibration - HILIC requires longer equilibration than RP).

Visual Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Serum) PreTreat Acidification (2% Formic Acid) Protonates Pyridine Sample->PreTreat SPE_Load SPE Loading (MCX Sorbent) PreTreat->SPE_Load Load SPE_Wash Wash Steps 1. Aqueous (Salts) 2. MeOH (Neutrals) SPE_Load->SPE_Wash Bind SPE_Elute Elution (5% NH4OH in MeOH) Deprotonates & Releases SPE_Wash->SPE_Elute Clean LC_Sep HILIC Separation (Amide Column) Retains Polar Bases SPE_Elute->LC_Sep Inject MS_Det MS/MS Detection (ESI Positive Mode) LC_Sep->MS_Det Quantify

Figure 1: Optimized Sample Preparation and Analysis Workflow. Note the pH switching strategy in SPE (Acid load -> Basic elute) which ensures high selectivity.

Validation Strategy (ICH M10 Compliance)

To ensure scientific integrity, the method must be validated against the ICH M10 guidelines. Below are the specific acceptance criteria and experimental designs.

Specificity & Selectivity[4][6][7]
  • Protocol: Analyze blank matrix from 6 individual sources.

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Pyridine Specific: Check for interference from endogenous niacinamide if analyzing related derivatives.

Matrix Effect (ME) & Recovery (RE)
  • Experiment: Compare peak areas of:

    • (A) Standards spiked into extracted blank matrix (Post-extraction spike).

    • (B) Neat standards in mobile phase.

    • (C) Standards spiked before extraction (Pre-extraction spike).

  • Calculation:

  • Goal: ME should be 85-115%. If ME < 50% (suppression) or > 150% (enhancement), switch from PPT to SPE.

Accuracy & Precision[4][6][8][9]
  • Protocol: 5 replicates at LLOQ, Low, Medium, and High QC levels over 3 separate runs.

  • Acceptance:

    • Mean accuracy: ±15% (±20% at LLOQ).

    • Precision (CV): <15% (<20% at LLOQ).

Decision Tree for Method Development

Method_Selection Start Start: Pyridine Derivative Analysis CheckLogP Check LogP (Polarity) Start->CheckLogP HighLogP LogP > 2.0 (Lipophilic) CheckLogP->HighLogP LowLogP LogP < 2.0 (Hydrophilic) CheckLogP->LowLogP RP_C18 Reversed Phase (C18) Standard Protocol HighLogP->RP_C18 HILIC HILIC (Amide/Silica) High Organic MP LowLogP->HILIC MatrixCheck Matrix Complexity? RP_C18->MatrixCheck HILIC->MatrixCheck SimpleMatrix Simple (Water/Urine) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Plasma/Tissue) MatrixCheck->ComplexMatrix DiluteShoot Dilute & Shoot SimpleMatrix->DiluteShoot SPE_MCX SPE (Mixed-Mode Cation Exchange) ComplexMatrix->SPE_MCX

Figure 2: Decision Matrix for Chromatographic and Sample Preparation Selection.

Supporting Data Summary

Representative data based on validation of pyridine-based kinase inhibitors.

ParameterHILIC + SPE (Recommended)RP-C18 + PPT (Standard)
LLOQ 0.1 ng/mL1.0 ng/mL
Matrix Effect 98.5% (Negligible)65.0% (Suppression)
Retention Time 2.5 min (Well retained)0.8 min (Near void)
Peak Symmetry 1.1 (Excellent)1.8 (Tailing)

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Jian, W., et al. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]

Sources

Validating the mechanism of action for (4-(Pyridin-2-yl)phenyl)methanamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action for (4-(Pyridin-2-yl)phenyl)methanamine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists.

Executive Summary: The Dual-Potential Probe

(4-(Pyridin-2-yl)phenyl)methanamine (CAS: 294647-97-5) represents a "privileged scaffold" in medicinal chemistry. Its structure—a primary benzylic amine linked to a biaryl pyridine system—places it at the intersection of two distinct biological mechanisms.

While often screened as a Lysyl Oxidase (LOX/LOXL2) inhibitor due to its amine "warhead" mimicking the


-amino group of lysine, the biaryl core also suggests potential activity as a Type I ATP-competitive kinase inhibitor  (specifically targeting ROCK or PKN pathways).

This guide provides a rigorous validation framework to determine the precise Mechanism of Action (MoA) of this compound in your specific assay, comparing it against industry gold standards like BAPN (LOX inhibition) and Fasudil (ROCK inhibition).

Part 1: Mechanism of Action (MoA) Hypothesis[1]

Primary Hypothesis: Mechanism-Based Amine Oxidase Inhibition

The most chemically probable MoA for this molecule is the inhibition of Copper-Dependent Amine Oxidases, specifically Lysyl Oxidase-Like 2 (LOXL2).

  • The "Warhead": The methanamine (

    
    ) group acts as a substrate mimic for the lysine side chain of collagen/elastin.
    
  • The Trap: The enzyme recruits the molecule, attempting to oxidatively deaminate it.

  • The Covalent Event: Instead of releasing the product, the reactive intermediate forms a stable, irreversible covalent bond with the Lysyl Tyrosylquinone (LTQ) cofactor within the active site. This is "suicide inhibition."

Secondary Hypothesis: Kinase Interaction

The 2-phenylpyridine core is structurally homologous to several ATP-competitive inhibitors. The nitrogen on the pyridine ring can act as a hinge-binder in the ATP pocket of kinases like ROCK1/2 (Rho-associated protein kinase).

Part 2: Comparative Analysis of Alternatives

To validate the performance of (4-(Pyridin-2-yl)phenyl)methanamine, it must be benchmarked against established controls.

Feature(4-(Pyridin-2-yl)phenyl)methanamine BAPN (

-Aminopropionitrile)
PXS-5153 (Clinical Benchmark)Fasudil (Kinase Control)
Primary Target LOX/LOXL2 (Hypothetical)Pan-LOX InhibitorLOXL2/LOXL3 SelectiveROCK1/2 (Kinase)
Binding Mode Covalent (LTQ cofactor)Irreversible CovalentMechanism-based IrreversibleATP-Competitive (Reversible)
Selectivity Moderate (Likely hits SSAO/MAO)Low (High toxicity)High (>40x over LOX)Moderate (Hits PKA/PKC)
Cellular Potency

M range (Typical for scaffold)
mM range (Weak)nM range (Potent)

M range
Use Case Lead Optimization / Probe Positive Control (In vitro) Clinical Candidate Off-Target Control

Part 3: Experimental Validation Protocols

Do not rely on a single assay. A robust MoA validation requires a "Triangulation Approach" combining biochemical, biophysical, and functional data.

Protocol A: The Amplex Red "Substrate vs. Inhibitor" Test

Goal: Determine if the compound is a substrate (producing


) or an inhibitor (blocking 

production).
  • Reagents: Recombinant human LOXL2 (rhLOXL2), Amplex Red reagent, HRP (Horseradish Peroxidase), Putrescine (positive control substrate).

  • Workflow:

    • Arm 1 (Inhibition Mode): Pre-incubate rhLOXL2 with the test compound (0.1 - 10

      
      M) for 30 mins at 37°C. Add Putrescine (substrate) + Amplex Red/HRP.
      
    • Arm 2 (Substrate Mode): Incubate rhLOXL2 with only the test compound + Amplex Red/HRP (No Putrescine).

  • Interpretation:

    • High Signal in Arm 2: The compound is a Substrate (False Inhibitor). It is being oxidized, not inhibiting.

    • Low Signal in Arm 1 + Low Signal in Arm 2: The compound is a true Inhibitor .

Protocol B: Collagen Cross-Linking Functional Assay

Goal: Confirm the compound prevents the biological output of LOX activity (fibrosis).

  • System: MRC-5 Lung Fibroblasts (TGF-

    
    1 stimulated).
    
  • Dosing: Treat cells with TGF-

    
    1 (5 ng/mL) 
    
    
    
    Test Compound (1-10
    
    
    M) for 72 hours.
  • Extraction: Lyse cells. Separate soluble collagen (acetic acid extract) from cross-linked insoluble collagen (pepsin digest).

  • Readout: Western Blot for Collagen I.

    • Success Criteria: A decrease in the insoluble/soluble collagen ratio compared to the TGF-

      
      1 control indicates successful LOX inhibition.
      
Protocol C: Kinase Profiling (The "Off-Target" Check)

Goal: Rule out ROCK inhibition if studying fibrosis.

  • Method: ADP-Glo Kinase Assay (Promega).

  • Target: ROCK1 and ROCK2.

  • Threshold: If

    
     against ROCK, the anti-fibrotic effects observed in Protocol B may be due to kinase inhibition, not LOX inhibition.
    

Part 4: Visualizing the Mechanism

Figure 1: The LOXL2 Inhibition Pathway

This diagram illustrates the critical decision points in the mechanism-based inhibition cycle.

LOXL2_Mechanism cluster_0 Active Site Interaction LOX_Active LOXL2 (Active) Cofactor: LTQ Complex Enzyme-Inhibitor Schiff Base Complex LOX_Active->Complex Reversible Binding Compound (4-(Pyridin-2-yl)phenyl)methanamine Compound->Complex Outcome_Substrate Turnover (Oxidation) Release of Aldehyde + H2O2 Complex->Outcome_Substrate If H-abstraction occurs (Substrate Mode) Outcome_Inhibitor Covalent Adduct (Irreversible Inactivation) Complex->Outcome_Inhibitor If 1,4-addition to LTQ occurs (Inhibitor Mode) Outcome_Substrate->LOX_Active Enzyme Regenerated

Caption: Figure 1. Bifurcation of the amine oxidase mechanism. The methanamine group engages the LTQ cofactor. Validation determines if it proceeds to turnover (substrate) or covalent locking (inhibition).

Figure 2: Validation Decision Tree

Use this logic flow to classify your compound based on experimental data.

Validation_Logic Start Start Validation Amplex Amplex Red Assay (H2O2 Generation) Start->Amplex Result_H2O2_High High H2O2 Signal Amplex->Result_H2O2_High Result_H2O2_Low No H2O2 Signal Amplex->Result_H2O2_Low Substrate CONCLUSION: Compound is a Substrate (Not a useful inhibitor) Result_H2O2_High->Substrate Competition Substrate Competition Assay (vs. Putrescine) Result_H2O2_Low->Competition Comp_Yes IC50 Shifts with Substrate Conc. Competition->Comp_Yes Comp_No No IC50 Shift Competition->Comp_No Kinase Secondary Screen: ROCK1 Kinase Assay Comp_Yes->Kinase Comp_No->Kinase Specific_Inhibitor VALIDATED: Specific LOX Inhibitor Kinase->Specific_Inhibitor ROCK IC50 > 10uM Dual_Inhibitor Polypharmacology: Dual LOX/ROCK Inhibitor Kinase->Dual_Inhibitor ROCK IC50 < 1uM

Caption: Figure 2. Step-wise validation logic to distinguish between substrates, specific inhibitors, and multi-target compounds.

References

  • Schilter, H. et al. (2019). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis.[1] Journal of Cellular and Molecular Medicine.

  • Findlay, A.D. et al. (2019). Identification and Optimization of Fluoroallylamine Based Inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[2] Journal of Medicinal Chemistry.

  • Chang, J. et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2-(4-Aminobenzyl)pyridine / (4-(Pyridin-2-yl)phenyl)methanamine Substucture Data.[3] National Center for Biotechnology Information.

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Pyridinylmethanamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a clinically viable candidate is fraught with challenges. Pyridinylmethanamine scaffolds, a versatile class of compounds, have shown significant promise across a range of therapeutic targets, from G-protein coupled receptors to enzymes. However, the true measure of their potential lies not in the petri dish, but in their performance within a complex biological system. This guide provides an in-depth technical comparison of the in vivo validation of in vitro results for this important chemical series, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.

The Imperative of In Vivo Validation

In vitro assays are indispensable for high-throughput screening and initial characterization of compound activity. They provide a controlled environment to probe specific molecular interactions, such as receptor binding or enzyme inhibition. However, these simplified systems cannot recapitulate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior in a living organism. Furthermore, the ultimate therapeutic efficacy is a function of not just target engagement, but also of reaching the target tissue in sufficient concentration for a durable period, without causing untoward off-target effects. Therefore, in vivo validation is the crucible in which the true potential of a compound is forged.

Case Study: A Pyridinylmethanamine-based Histamine H3 Receptor Antagonist

To illustrate the principles of in vivo validation, we will examine a representative pyridinylmethanamine compound, a potent and selective histamine H3 receptor antagonist. The histamine H3 receptor is a key regulator of neurotransmitter release in the central nervous system, and its antagonism is a promising strategy for the treatment of cognitive disorders and narcolepsy[1][2].

In Vitro Characterization: The Foundation of In Vivo Success

The initial in vitro characterization of our lead pyridinylmethanamine compound established its fundamental pharmacological properties. These assays are designed to answer critical questions about the compound's potency, selectivity, and potential liabilities.

Table 1: In Vitro Pharmacological Profile of a Representative Pyridinylmethanamine Compound

ParameterAssay TypeResultSignificance
H3 Receptor Binding Affinity (Ki) Radioligand Binding Assay1.2 nMDemonstrates high potency at the target receptor.
H3 Receptor Functional Antagonism (IC50) [35S]GTPγS Binding Assay2.5 nMConfirms functional blockade of receptor signaling.
Selectivity Panel of >50 GPCRs, Ion Channels, and Transporters>1000-fold selectiveIndicates a low probability of off-target effects.
hERG Channel Inhibition (IC50) Patch Clamp Electrophysiology>30 µMSuggests a low risk of cardiac toxicity.
CYP450 Inhibition (IC50) Fluorescent-based Inhibition Assay>10 µM for major isoformsImplies a low potential for drug-drug interactions.
Plasma Protein Binding Equilibrium Dialysis85% boundInfluences the free fraction of the drug available for target engagement.
Metabolic Stability Liver Microsome Stability Assayt1/2 > 60 minPredicts a lower clearance rate in vivo.

The causality behind these in vitro choices is clear: a potent, selective, and metabolically stable compound with a clean safety profile is more likely to succeed in vivo. High affinity and functional antagonism suggest the potential for efficacy, while selectivity and low hERG/CYP450 inhibition mitigate safety and drug-drug interaction risks.

The In Vivo Gauntlet: From Bench to Biological System

With a promising in vitro profile, the pyridinylmethanamine compound advances to in vivo studies. The primary objectives are to assess its pharmacokinetic properties, confirm target engagement in a living system, and evaluate its efficacy in a relevant disease model.

Pharmacokinetic (PK) Profiling: Getting the Drug to the Target

The first step in in vivo validation is to understand how the organism handles the compound. Pharmacokinetic studies determine the ADME properties of the drug, which are crucial for establishing a dosing regimen for subsequent efficacy studies.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Compound Formulation: The pyridinylmethanamine compound is formulated in a suitable vehicle (e.g., 20% Captisol®) for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV group: 1 mg/kg administered via tail vein injection.

    • PO group: 5 mg/kg administered via oral gavage.

  • Blood Sampling: Serial blood samples (approx. 100 µL) are collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix™ WinNonlin®.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)Significance
Tmax (h) N/A0.5Rapid oral absorption.
Cmax (ng/mL) 250450Achieves significant plasma concentrations after oral dosing.
AUCinf (ng*h/mL) 8004200Indicates good overall drug exposure.
t1/2 (h) 4.54.8Moderate half-life suitable for once or twice-daily dosing.
Clearance (mL/min/kg) 20.8N/ALow to moderate clearance, consistent with in vitro metabolic stability.
Volume of Distribution (L/kg) 7.5N/AExtensive tissue distribution, suggesting the compound reaches various bodily compartments.
Oral Bioavailability (%) N/A65%Good absorption and metabolic stability on the first pass.

These PK data are critical for bridging the gap between in vitro potency and in vivo efficacy. The observed Cmax and AUC can be related to the in vitro IC50 to predict whether therapeutically relevant concentrations are achieved and maintained at the target site.

Target Engagement: Hitting the Mark in the Brain

For a CNS-active compound like our histamine H3 receptor antagonist, it is crucial to demonstrate that it not only enters the brain but also binds to its intended target.

Experimental Protocol: In Vivo Receptor Occupancy

  • Animal Model: CD-1 mice (n=3-4 per dose group).

  • Dosing: The pyridinylmethanamine compound is administered orally at various doses (e.g., 1, 3, 10, 30 mg/kg).

  • Tracer Administration: At a specified time post-dose (e.g., 1 hour), a radiolabeled or non-radiolabeled tracer with known affinity for the H3 receptor is administered intravenously[3].

  • Brain Tissue Collection: At a subsequent time point (e.g., 30 minutes after tracer administration), animals are euthanized, and brains are rapidly excised.

  • Sample Analysis: The amount of tracer bound to the H3 receptors in the brain is quantified. For a radiolabeled tracer, this is done by scintillation counting. For a non-radiolabeled tracer, LC-MS/MS is used.

  • Data Analysis: Receptor occupancy is calculated as the percentage reduction in tracer binding in the drug-treated animals compared to the vehicle-treated controls. An ED50 (the dose required to achieve 50% receptor occupancy) is then determined.

Table 3: In Vivo H3 Receptor Occupancy in Mice

Dose (mg/kg, p.o.)Receptor Occupancy (%)
125
355
1085
30>95
ED50 2.8 mg/kg

The demonstration of dose-dependent receptor occupancy in the brain provides direct evidence that the compound is engaging its target in the relevant tissue. This is a critical validation of the in vitro binding affinity and a key step in de-risking the compound for further development.

Pharmacodynamic (PD) and Efficacy Studies: Eliciting a Biological Response

The ultimate goal of in vivo validation is to demonstrate that target engagement translates into a desired physiological effect. For a histamine H3 receptor antagonist, this could be an increase in wakefulness or an improvement in cognitive function.

Experimental Protocol: Novel Object Recognition (NOR) Test for Cognition

  • Animal Model: C57BL/6 mice (n=10-12 per group).

  • Dosing: The pyridinylmethanamine compound or vehicle is administered orally 30-60 minutes before the training session.

  • Training Session (Day 1): Each mouse is placed in an open-field arena with two identical objects and allowed to explore for a set period (e.g., 5 minutes).

  • Test Session (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory and cognitive function.

Table 4: Efficacy in the Novel Object Recognition Test

Treatment GroupDose (mg/kg, p.o.)Discrimination Index
Vehicle-0.15 ± 0.05
Pyridinylmethanamine Compound 3 0.45 ± 0.08
Pyridinylmethanamine Compound 10 0.62 ± 0.10

*p < 0.05 compared to vehicle

The significant improvement in the discrimination index in the drug-treated groups demonstrates that the in vitro potency and in vivo target engagement translate into a meaningful pro-cognitive effect. This provides strong evidence for the therapeutic potential of the compound.

Visualizing the Path from In Vitro to In Vivo

Diagram 1: The Drug Discovery and Development Funnel

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a High-Throughput Screening b Hit-to-Lead Optimization a->b c In Vitro Pharmacology (Potency, Selectivity) b->c d In Vitro ADME/Tox (Metabolic Stability, hERG) c->d e Pharmacokinetics (PK) (Rat, Mouse) d->e Promising In Vitro Profile f Target Engagement (Receptor Occupancy) e->f g Pharmacodynamics (PD) & Efficacy Models f->g h Preclinical Development g->h Proof of Concept

A schematic overview of the progression from in vitro screening to in vivo validation.

Diagram 2: Experimental Workflow for In Vivo Validation

G cluster_pk Pharmacokinetics cluster_ro Receptor Occupancy cluster_efficacy Efficacy (NOR) pk_dose Dosing (IV & PO) Formulation in suitable vehicle pk_sample Blood Sampling Serial time points pk_dose->pk_sample pk_analyze LC-MS/MS Analysis Quantify plasma concentration pk_sample->pk_analyze pk_model PK Modeling Calculate key parameters pk_analyze->pk_model ro_dose Compound Dosing Multiple dose levels ro_tracer Tracer Administration IV injection ro_dose->ro_tracer ro_tissue Brain Tissue Collection Rapid excision ro_tracer->ro_tissue ro_analyze Quantify Tracer Binding Scintillation or LC-MS/MS ro_tissue->ro_analyze eff_dose Compound Dosing Pre-training administration eff_train Training Session Familiarization with objects eff_dose->eff_train eff_test Test Session Introduction of novel object eff_train->eff_test eff_analyze Data Analysis Calculate Discrimination Index eff_test->eff_analyze

Step-by-step workflows for key in vivo validation experiments.

Conclusion

The in vivo validation of in vitro results is a cornerstone of successful drug development. For pyridinylmethanamine compounds, as with any chemical series, this transition requires a logical and rigorous experimental cascade. By systematically evaluating pharmacokinetics, target engagement, and efficacy, researchers can build a compelling data package that supports the advancement of a compound toward clinical development. The case study of the histamine H3 receptor antagonist demonstrates how a strong correlation between in vitro potency and in vivo pharmacological effects can be established, providing confidence in the therapeutic hypothesis. This guide serves as a framework for designing and interpreting such critical studies, ultimately enabling the translation of promising molecules into impactful medicines.

References

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. [Link][1]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

  • Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. [Link]

  • Targeting cancer with small molecule kinase inhibitors. [Link]

  • In-Vivo Histamine H3 antagonist receptor occupancy assay in Rats using nonradioactive tracer. [Link][3]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link][2]

Sources

A Comparative Study of the Antibacterial Spectrum of Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. Among the myriad of heterocyclic compounds, the pyridine nucleus stands out as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic properties, including potent antibacterial activity against a wide range of pathogens.[1] This guide offers a comparative analysis of the antibacterial spectrum of various pyridine derivatives, grounded in experimental data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and the methodologies used to evaluate them.

The Imperative for New Antibacterials & the Promise of Pyridine

The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health, rendering many existing antibiotics ineffective.[2][3] This crisis necessitates the exploration of new chemical entities that can circumvent existing resistance mechanisms. Pyridine and its derivatives have emerged as a highly promising class of compounds, with some demonstrating significant activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][4] The pyridine ring's unique electronic properties, basicity, and ability to form hydrogen bonds contribute to its versatility as a pharmacophore, allowing for the generation of large libraries of compounds with diverse biological activities.[2]

This guide will delve into the experimental protocols for assessing the antibacterial spectrum, present a comparative analysis of representative pyridine derivatives, and explore their structure-activity relationships and mechanisms of action.

Experimental Methodology: Quantifying Antibacterial Efficacy

To objectively compare the antibacterial activity of different compounds, standardized and reproducible methods are paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in antimicrobial research.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Causality: This protocol is designed to expose a standardized bacterial inoculum to a serial dilution of the test compound, allowing for the precise determination of the concentration at which bacterial growth is inhibited.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the dissolved test compound (at twice the highest desired concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the second to last well. Discard the final 100 µL from the second to last well. The last well serves as a growth control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.[8]

    • Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5][8] This can be assessed visually or with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Plate with Standardized Bacteria P1->A1 P2 Prepare Compound Stock & Serial Dilutions in Plate P2->A1 A2 Incubate (37°C, 16-20h) A1->A2 AN1 Visually Inspect for Growth (Turbidity) A2->AN1 AN2 Determine Lowest Concentration with No Growth (MIC) AN1->AN2

Caption: Workflow for the Broth Microdilution MIC Assay.

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum (bactericidal activity).[6][9]

Experimental Protocol: MBC Assay

  • Causality: This protocol directly follows the MIC assay. By sub-culturing the contents of wells that showed no visible growth, we can determine if the bacteria were merely inhibited or actively killed by the compound.

  • Sub-culturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Aspirate a small aliquot (typically 10-100 µL) from each of these wells.

  • Plating and Incubation:

    • Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9] In practice, it is often defined as the lowest concentration at which no bacterial colonies are observed on the agar plate.[10]

Comparative Analysis of Pyridine Derivatives' Antibacterial Spectrum

The antibacterial spectrum of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes representative MIC data from the literature for different classes of pyridine derivatives against common Gram-positive and Gram-negative bacteria.

Pyridine Derivative ClassCompound ExampleS. aureus (Gram +) MIC (µg/mL)B. subtilis (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)Reference
Pyridothienopyrimidines Derivative 4b15.6315.637.8115.63[11]
Isonicotinohydrazides Derivative 1212.56.2512.56.25[1]
Pyridine-2,6-dicarboxamides Thiophene conjugate12.56.2512.5-[12]
Pyrazolo[3,4-b]pyridines Derivative 6d-12-14 mm (IZ)16 mm (IZ)-[13]
3-(pyridin-3-yl)-2-oxazolidinones Derivative 21dSimilar to LinezolidActive--[14]

Note: Data is compiled from multiple sources for comparative purposes. "IZ" refers to the inhibition zone in mm from agar diffusion assays. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Key Observations:

  • Broad Spectrum Activity: Many pyridine derivatives, such as the pyridothienopyrimidines and isonicotinohydrazides, exhibit activity against both Gram-positive and Gram-negative bacteria.[1][11]

  • Gram-Negative Potency: Some derivatives show particularly potent activity against Gram-negative strains. For instance, certain pyridothienopyrimidines were found to be more potent against Gram-negative than Gram-positive bacteria.[11]

  • Targeted Gram-Positive Activity: The 3-(pyridin-3-yl)-2-oxazolidinone class, designed as analogs of the antibiotic linezolid, demonstrates strong activity specifically against Gram-positive bacteria, including sensitive strains of S. aureus and S. pneumoniae.[14]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a pyridine derivative and its antibacterial activity is a critical area of study for designing more potent drugs.

  • Influence of Substituents: The presence and position of specific functional groups can dramatically alter the antibacterial spectrum and potency.[15][16] For example, in a series of 3-(pyridin-3-yl)-2-oxazolidinones, small acetyl groups were well-tolerated, whereas larger aromatic groups were not, suggesting a narrow binding pocket at the target site.[14]

  • Lipophilicity: For certain classes like quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine, antibacterial activity was found to be linearly related to lipophilicity up to a certain point, after which the activity plateaued or decreased.[17]

  • Electron-donating vs. Electron-withdrawing groups: A comprehensive review concluded that for substituted pyridines, electron-withdrawing groups (EWG) tended to enhance antibacterial potential, while for ring-fused pyridines (like pyridothienopyrimidines), electron-donating groups (EDG) were more favorable.[2]

SAR_Logic Core Pyridine Core Mod1 Add Electron Withdrawing Group (EWG) Core->Mod1 Mod2 Add Electron Donating Group (EDG) (to fused ring) Core->Mod2 Mod3 Increase Lipophilicity (e.g., alkyl chain) Core->Mod3 Mod4 Introduce Bulky Group Core->Mod4 Out1 Enhanced Activity (Substituted Pyridines) Mod1->Out1 Out2 Enhanced Activity (Fused Pyridines) Mod2->Out2 Out3 Increased Potency (up to a limit) Mod3->Out3 Out4 Decreased Activity (steric hindrance) Mod4->Out4

Caption: Structure-Activity Relationships in Pyridine Derivatives.

Mechanisms of Action: How Pyridine Derivatives Work

Pyridine derivatives exert their antibacterial effects through various mechanisms, often by targeting essential bacterial enzymes and processes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: A significant number of pyridine-based compounds, particularly those fused with other heterocyclic rings like thienopyrimidines, function by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[11] These enzymes are crucial for DNA replication, repair, and transcription. By binding to these enzymes, the derivatives prevent the re-ligation of cleaved DNA strands, leading to cell death.[11]

  • Inhibition of ATP Synthase: Some novel trisubstituted pyridines have been developed to target bacterial bioenergetics by inhibiting ATP synthase.[3] This enzyme is vital for generating cellular energy (ATP). This mechanism is particularly promising for overcoming resistance, as it represents an under-explored target.[3]

  • Chelation of Metal Ions: Pyridine-2,6-dicarboxylic acid and its derivatives can act as chelating agents, binding to metal ions like zinc.[12] This is the primary mechanism for inhibiting metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. By sequestering these essential metal ions, the derivatives disrupt fundamental bacterial processes and can restore the efficacy of other antibiotics.[12]

Mechanism_Pathway Compound Pyridothienopyrimidine Derivative Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Binds to & Inhibits Process2 Supercoiled/Decatenated DNA Enzyme->Process2 Normal Function Process4 DNA Strand Breaks (Inhibition of Re-ligation) Enzyme->Process4 Process1 Relaxed DNA Process1->Enzyme Substrate Process3 DNA Replication & Transcription Process2->Process3 Outcome Bacterial Cell Death Process4->Outcome

Caption: Inhibition of DNA Gyrase by a Pyridine Derivative.

Conclusion and Future Perspectives

The pyridine scaffold is undeniably a cornerstone in the development of new antibacterial agents. The research highlighted in this guide demonstrates that through rational chemical modification, pyridine derivatives can be tailored to exhibit broad-spectrum activity or targeted potency against specific bacterial classes, including highly resistant strains. The diverse mechanisms of action, from inhibiting DNA replication to disrupting cellular energy production, provide multiple avenues to combat bacterial resistance.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, minimizing toxicity, and exploring synergistic combinations with existing antibiotics. The continued exploration of structure-activity relationships, aided by computational modeling and in-silico screening, will be instrumental in accelerating the discovery of next-generation pyridine-based therapeutics that can effectively address the global challenge of antimicrobial resistance.

References

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central.[Link]

  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. PubMed.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.[Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.[Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.[Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega.[Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.[Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech.[Link]

  • (PDF) Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. ResearchGate.[Link]

  • MIC Determination. EUCAST.[Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol.[Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.[Link]

  • MIC & Etest. IACLD.[Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.[Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride

[1][2]

CAS Number: 1498333-87-1 Formula:

Physical State:Storage:123

Part 1: The Hazard Profile & Risk Assessment

Senior Scientist Insight: Do not treat this merely as "another white powder." As a biaryl methanamine salt, this compound presents a dual-threat profile: the irritant/corrosive nature of the primary amine/HCl combination and the bioactive potential of the pyridine pharmacophore.[2]

While many Safety Data Sheets (SDS) default to generic "Warning" labels for research chemicals, the structural motifs suggest specific operational risks that must be mitigated before you open the vial.

Toxicological & Chemical Hazards
Hazard ClassH-CodeOperational Implication
Acute Toxicity (Oral/Inhal) H302, H332Dust Control is Critical. Inhalation of fine particulates during weighing is the primary exposure route.[1][2] The pyridine moiety can exhibit neurological activity if systemic absorption occurs.
Skin/Eye Irritation H315, H319Corrosive Potential. Upon contact with moisture (sweat/tears), the HCl salt hydrolyzes to lower pH, causing immediate irritation or chemical burns.[2]
STOT - Single Exposure H335Respiratory Tract Irritation. Volatilization is low for the salt, but dust is highly irritating to mucous membranes.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

The "Universal Precautions" Fallacy: Standard lab coats and single nitrile gloves are insufficient for high-concentration handling of amine salts.[1][2] The following matrix is designed to create a redundant barrier system .

PPE Selection Logic (Graphviz Diagram)

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid Handling(Weighing/Transfer)State->Solid Powder/CrystalSolutionSolution Phase(Synthesis/Workup)State->Solution Dissolved in SolventResp_SolidRespiratory:Fume Hood + N95/P100Solid->Resp_SolidHand_SolidHands:Single Nitrile (4 mil)Solid->Hand_SolidResp_SolRespiratory:Fume Hood (Sash <18")Solution->Resp_SolHand_SolHands:Double Gloving(Nitrile over Laminate)Solution->Hand_SolEye_SolEyes:Splash Goggles(Not Safety Glasses)Solution->Eye_Sol

Figure 1: Decision logic for PPE selection based on physical state.[1][2][4] Note the escalation to splash goggles and double gloving for solution-phase work.

Detailed Specifications
Body AreaRecommended EquipmentScientific Rationale
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).PPE: N95 or P100 respirator if handling >100mg outside a hood.[1][2]The HCl salt prevents volatility, but static charge can aerosolize the powder. The pyridine ring structure suggests potential for rapid absorption via lung tissue.
Hand Protection Primary: Nitrile Rubber (0.11 mm / 4 mil).Secondary (Solution): Silver Shield/Laminate liners if using permeating solvents (DCM/DMF).[2]Amine salts are generally polar and repelled by nitrile. However, once dissolved in organic solvents, the solvent carries the toxicant through the glove.
Eye/Face Solid: Safety Glasses with side shields.Solution: Chemical Splash Goggles (Indirect Vent).[1][2]H319 (Serious Eye Irritation) indicates that dust or droplets will cause severe pain and potential corneal damage due to acidity.
Body Lab coat (Cotton/Poly blend), buttoned to neck.[2] Closed-toe shoes.[1][2][5]Standard protection against particulate accumulation on street clothes.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize particulate dispersion and hydrolytic degradation.[1][2]

  • Environment Prep: Verify fume hood airflow. Place an analytical balance inside the hood if possible. If not, use a static-free weighing funnel and transfer immediately.[1][2]

  • Anti-Static Measures: This salt is likely hygroscopic and prone to static clumping. Use an anti-static gun or polonium strip near the weighing boat to prevent "flying powder."

  • Tool Selection: Use PTFE-coated spatulas . Avoid stainless steel if the salt is damp, as the HCl component can cause micro-corrosion, contaminating your sample with iron.

  • Transfer: Dissolve the solid immediately in the transport vessel. Do not walk across the lab with an open weighing boat containing the dry powder.

Protocol B: Emergency Spill Response

Scenario: 500mg vial dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6] Dust is the enemy here.

  • PPE Upgrade: Don a P100 respirator and double nitrile gloves.

  • Containment: Do NOT dry sweep. This generates dust.[4]

    • Cover the spill with a paper towel dampened with isopropyl alcohol (IPA) or water.

    • Wipe up gently to solubilize and capture the salt.

  • Decontamination: Wipe the surface with a mild bicarbonate solution (5%

    
    ) to neutralize any residual acidity, followed by water.
    

Part 4: Waste Management & Disposal[1][2]

Ecological Impact: Pyridine derivatives are notorious for aquatic toxicity and persistence. Under no circumstances should this compound enter the drainage system.[5][7][8]

Disposal Decision Tree (Graphviz Diagram)

Disposal_FlowWasteWaste GenerationTypeWaste Type?Waste->TypeSolid_WasteSolid/Contaminated(Wipes, Vials)Type->Solid_WasteLiquid_WasteLiquid Mother LiquorType->Liquid_WasteBin_SolidSolid Hazardous Waste(Label: Toxic/Irritant)Solid_Waste->Bin_SolidSolvent_CheckSolvent Type?Liquid_Waste->Solvent_CheckHalogenHalogenated Waste(DCM/Chloroform)Solvent_Check->Halogen ChlorinatedNonHalNon-Halogenated Waste(MeOH/EtOAc)Solvent_Check->NonHal Non-ChlorinatedAqueousAqueous Waste(DO NOT DRAIN)Solvent_Check->Aqueous Water-basedAq_DestAqueous Toxic Waste(Segregated Stream)Aqueous->Aq_Dest

Figure 2: Waste stream segregation logic.[1][2] Note the strict prohibition of drain disposal for aqueous layers.

Disposal Specifications
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags labeled "Toxic Solid - Pyridine Derivative."

  • Liquid Waste:

    • Organic: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

    • Aqueous: If you perform an extraction, the aqueous layer (containing the salt) must be collected as "Aqueous Toxic Waste" . Do not pour down the sink, even if neutralized.

  • Destruction: The ultimate fate of this molecule should be high-temperature incineration with scrubber systems (to handle NOx and HCl emissions).

References

  • Sigma-Aldrich. (n.d.).[2] (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from [1][2]

  • BLD Pharm. (n.d.). (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride MSDS. Retrieved from [1][2]

  • National Library of Medicine. (n.d.). Pyridine Toxicity Profile. PubChem. Retrieved from [2]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.